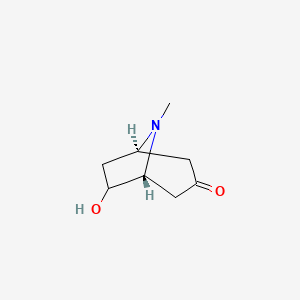

![molecular formula C20H45NP2 B6363289 Bis[2-(di-t-butylphosphino)ethyl]amine, 97% (10wt% in Hexane) CAS No. 944710-34-3](/img/structure/B6363289.png)

Bis[2-(di-t-butylphosphino)ethyl]amine, 97% (10wt% in Hexane)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis[2-(di-t-butylphosphino)ethyl]amine is a chemical compound with the empirical formula C20H45NP2 . It is typically available as a 10wt% solution in hexanes .

Molecular Structure Analysis

The molecular structure of Bis[2-(di-t-butylphosphino)ethyl]amine consists of two di-tert-butylphosphino groups attached to an ethylamine . The molecular weight of the compound is 361.5 g/mol .Physical and Chemical Properties Analysis

Bis[2-(di-t-butylphosphino)ethyl]amine is a liquid at room temperature . It has a refractive index of 1.418 and a density of 0.911 g/mL at 25 °C .科学的研究の応用

Catalytic Applications in Asymmetric Hydrogenation : This compound has been used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, showing excellent enantioselectivities and high catalytic activities. This is significant for the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Formation of Zwitterionic CS2 Adducts : Research indicates that bis(di-t-butylphosphino)amine reacts with CS2 to form zwitterionic adducts. These adducts are stable and characterized by X-ray diffraction and various spectroscopic methods (Dickie et al., 2015).

Synthesis and Structural Characterization : The compound has been used in the synthesis of sterically encumbered ferrocenecarboxamido diphosphine and its platinum(II) complex. The NMR data indicates limited molecular mobility due to hindered rotation around the amide C–N bond (Štěpnička et al., 2014).

CO2 Reactivity and Lewis Pair Formation : Bis(di-i-propylphosphino)amine demonstrates interesting reactivity with carbon dioxide, forming adducts that are significant for studies in CO2 capture (Barry et al., 2013).

Synthesis of High-Spin Binuclear Fe(III) Complexes : The compound has been used in the synthesis of dinuclear Fe(III) complexes characterized by X-ray crystallography, magnetic measurements, and cyclic voltammetry (Chen et al., 2011).

Synthesis of Antioxidants : It has been employed in the synthesis of bis(2,4-di-tert-butyl-phenyl) pentaerythritol diphosphite (antioxidant 626), an environmentally friendly process that avoids the use of toxic solvents (Ruiduan et al., 2015).

Reduction of Tertiary Amides to Amines : A study showed the use of an Ir(III) complex of bis(di-tert-butylphosphinito)phenyl for the reduction of tertiary amides to amines, highlighting the utility of this compound in catalytic reactions (Park et al., 2012).

Synthesis of Chiral Platinum Complexes : Bis[2-(di-t-butylphosphino)ethyl]amine has been used in the synthesis of optically active bidentate P-ligands for chiral platinum complexes, demonstrating its role in stereochemistry (Bálint et al., 2017).

Palladium(II) Complexes in Catalytic Reactions : It is also used in the formation of palladium(II) complexes for Heck and Suzuki cross-coupling reactions, showing good catalytic activity and yielding high-quality products (Kayan et al., 2011).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H225 (highly flammable liquid and vapor), H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H351 (suspected of causing cancer) . It should be handled with care, ensuring good ventilation at the workplace and avoiding the formation of aerosols .

作用機序

Target of Action

Bis[2-(di-t-butylphosphino)ethyl]amine is primarily used as a ligand in transition metal-catalyzed reactions . The primary targets of this compound are transition metals, which play a crucial role in various organic synthesis, catalytic reactions, and material science applications .

Mode of Action

This compound interacts with its targets (transition metals) to form stable complexes . These complexes then participate in various reactions, including the addition of amines to acrylic acid derivatives .

Biochemical Pathways

It is known that this compound is involved in the transition metal-catalyzed addition of amines to acrylic acid derivatives . This reaction is a key step in many synthetic processes.

Pharmacokinetics

It is known that this compound is insoluble in water , which may affect its bioavailability and distribution.

Result of Action

The primary result of the action of Bis[2-(di-t-butylphosphino)ethyl]amine is the formation of stable complexes with transition metals . These complexes can then participate in various reactions, facilitating the synthesis of a wide range of organic compounds .

Action Environment

The action of Bis[2-(di-t-butylphosphino)ethyl]amine is influenced by several environmental factors. It is air-sensitive , and should be stored in a cool, dry, well-ventilated area away from ignition sources and flammable materials . It is also incompatible with oxidizing agents .

特性

IUPAC Name |

2-ditert-butylphosphanyl-N-(2-ditert-butylphosphanylethyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H45NP2/c1-17(2,3)22(18(4,5)6)15-13-21-14-16-23(19(7,8)9)20(10,11)12/h21H,13-16H2,1-12H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYKYLNPIGDVEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CCNCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H45NP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944710-34-3 |

Source

|

| Record name | 944710-34-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amino)-2-phenylacetic acid](/img/structure/B6363214.png)

![2-({[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amino)-2-phenylacetic acid](/img/structure/B6363225.png)

![2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid](/img/structure/B6363227.png)

![1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide](/img/structure/B6363230.png)

![2-({[4-(Diphenylmethoxy)phenyl]methyl}sulfanyl)-2-phenylacetic acid](/img/structure/B6363235.png)

![6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363246.png)

![Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate](/img/structure/B6363261.png)

![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate](/img/structure/B6363265.png)

![Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate](/img/structure/B6363272.png)

![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate](/img/structure/B6363276.png)